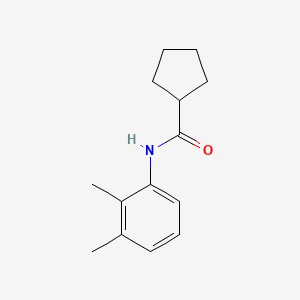![molecular formula C20H22N2O2 B5774781 N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, also known as AIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIP is a type of acrylamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide involves its interaction with proteins and enzymes. This compound binds to proteins through the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of protein function. This compound also inhibits enzymes by binding to the active site of the enzyme, preventing substrate binding and catalytic activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, such as acetylcholinesterase, and the induction of apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments, including its high binding affinity towards proteins, its stability, and its ease of synthesis. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. One potential direction is the development of this compound-based biosensors for the detection of various proteins and biomolecules. Another direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on human health.
合成法
The synthesis of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide can be achieved using various methods, including the reaction of 4-isopropylphenylacetic acid with N-(3-aminophenyl)acrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred for several hours at room temperature to obtain this compound in good yield.
科学的研究の応用
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and biosensors. This compound has been found to exhibit excellent binding properties towards proteins, making it a promising candidate for the development of protein-based biosensors. This compound has also been found to be an effective inhibitor of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
(E)-N-(3-acetamidophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)17-10-7-16(8-11-17)9-12-20(24)22-19-6-4-5-18(13-19)21-15(3)23/h4-14H,1-3H3,(H,21,23)(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFVJSGPAKUFGK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)


![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)


![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)

![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B5774809.png)
